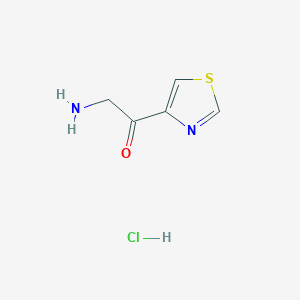
N1-(Oxetan-3-YL)cyclobutane-1,3-diamine 2tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(oxetan-3-yl)cyclobutane-1,3-diamine; bis(trifluoroacetic acid) is an organic compound belonging to the cyclobutane diamine family. This compound is characterized by the presence of an oxetane ring and a cyclobutane ring, making it a chiral molecule. It readily forms salts with acids due to the presence of amino and carboxylic acid groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the intramolecular cyclization through C−O bond formation, such as epoxide ring opening/ring closing . Another approach is the electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N1-(oxetan-3-yl)cyclobutane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane and cyclobutane rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane or cyclobutane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various substituents onto the rings.
Aplicaciones Científicas De Investigación
N1-(oxetan-3-yl)cyclobutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and chiral interactions in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N1-(oxetan-3-yl)cyclobutane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring’s propensity to undergo ring-opening reactions makes it a versatile intermediate in various chemical processes . The cyclobutane ring’s stability and unique conformation also contribute to the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
N1-(oxetan-3-yl)benzene-1,3-diamine: This compound shares the oxetane ring but has a benzene ring instead of a cyclobutane ring.
Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.
Uniqueness
N1-(oxetan-3-yl)cyclobutane-1,3-diamine is unique due to its combination of an oxetane ring and a cyclobutane ring, which imparts distinct physicochemical properties. This combination makes it a valuable compound for studying ring-opening reactions and for use in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H16F6N2O5 |
|---|---|
Peso molecular |
370.25 g/mol |
Nombre IUPAC |
1-N-(oxetan-3-yl)cyclobutane-1,3-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c8-5-1-6(2-5)9-7-3-10-4-7;2*3-2(4,5)1(6)7/h5-7,9H,1-4,8H2;2*(H,6,7) |
Clave InChI |
XWSIADRPGSYGBS-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1NC2COC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
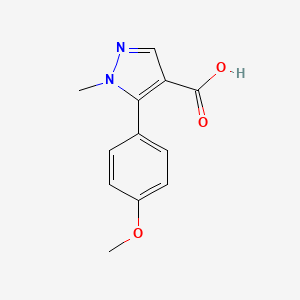
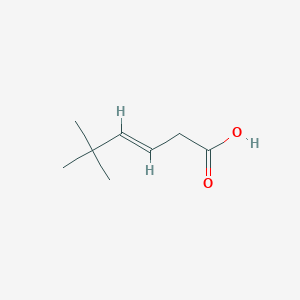
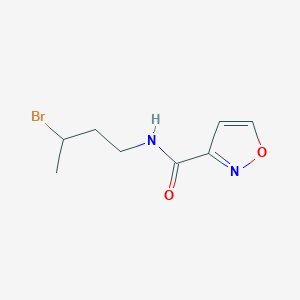

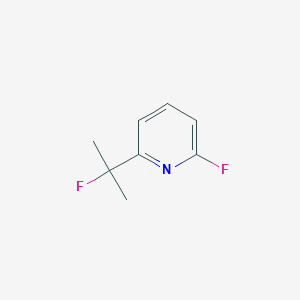
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
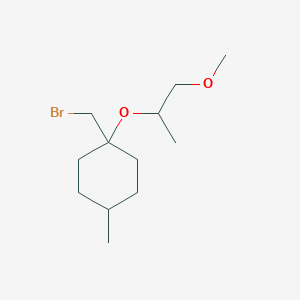
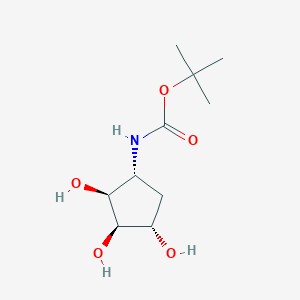
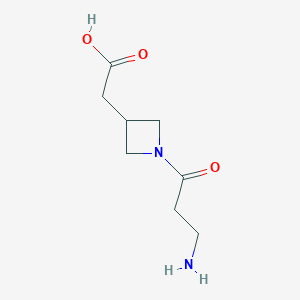
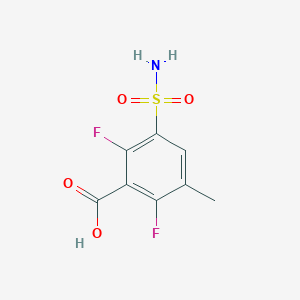
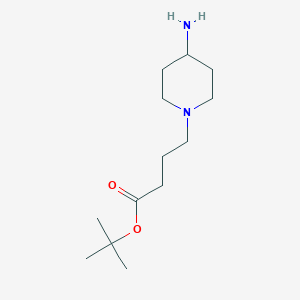
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
